molecular formula C21H19NO4 B2381270 Fmoc-1,2,5,6-tetrahydropyridine-3-carboxylic acid CAS No. 851292-43-8

Fmoc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Cat. No.: B2381270
CAS No.: 851292-43-8
M. Wt: 349.386
InChI Key: BVZYISLKDUHKRZ-UHFFFAOYSA-N
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Description

Fmoc-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a fluorenylmethoxycarbonyl (Fmoc)-protected heterocyclic amino acid derivative. Its molecular formula is C₂₁H₁₉NO₄, with a molecular weight of 349.39 g/mol and a CAS registry number of 851292-43-8 . The compound features a partially saturated pyridine ring (1,2,5,6-tetrahydropyridine) substituted with a carboxylic acid group at the 3-position, which is protected by the base-sensitive Fmoc group. This structure makes it valuable in peptide synthesis, particularly for introducing constrained or heterocyclic motifs into peptide backbones. Its applications span medicinal chemistry, enzymology, and drug discovery, where it serves as a building block for designing inhibitors or receptor modulators .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,6-10,19H,5,11-13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZYISLKDUHKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851292-43-8
Record name N-Fmoc-guvacine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-1,2,5,6-tetrahydropyridine-3-carboxylic acid typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-1,2,5,6-tetrahydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Peptide Synthesis

Fmoc-1,2,5,6-tetrahydropyridine-3-carboxylic acid is primarily utilized as a protecting group in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection of amino acids, facilitating the assembly of complex peptide chains without interference from other functional groups. This method enhances the efficiency and yield of peptide synthesis, making it a preferred choice in the field of organic chemistry and biochemistry .

Drug Development

The compound plays a crucial role in the design of novel pharmaceuticals. Its structural similarity to biologically active molecules makes it particularly valuable in developing compounds that target neurological disorders. Research has indicated that derivatives of tetrahydropyridines exhibit potential therapeutic effects against conditions such as Alzheimer's disease and other neurodegenerative disorders . The ability to modify the Fmoc-protected compound enables researchers to explore various pharmacophores that may enhance drug efficacy and specificity.

Bioconjugation

In bioconjugation processes, this compound facilitates the attachment of biomolecules to therapeutic agents. This application is critical for improving drug delivery systems and enhancing the efficacy of therapeutic compounds. By enabling the conjugation of peptides or proteins to drug molecules, researchers can create targeted therapies that improve treatment outcomes .

Neuroscience Research

The unique structure of this compound makes it a valuable tool in neuroscience research. It aids in studying the mechanisms of neuroactive compounds and their potential therapeutic effects on neurotransmitter systems. The compound's derivatives have been investigated for their roles in modulating synaptic transmission and neuronal signaling pathways .

Analytical Chemistry

In addition to its applications in biological research, this compound is employed in analytical chemistry for developing methods to detect and quantify biological molecules. Its properties allow for improved accuracy and reliability in research findings related to biochemical interactions and cellular responses .

Summary Table of Applications

Application Area Description
Peptide Synthesis Used as a protecting group in solid-phase peptide synthesis for efficient peptide assembly.
Drug Development Aids in designing pharmaceuticals targeting neurological disorders due to structural similarities.
Bioconjugation Facilitates attachment of biomolecules to drugs for enhanced delivery and efficacy.
Neuroscience Research Valuable for exploring mechanisms of neuroactive compounds and their therapeutic effects.
Analytical Chemistry Assists in developing methods for detecting and quantifying biological molecules accurately.

Case Studies

  • Peptide Synthesis Optimization : A study demonstrated the use of this compound in synthesizing carbonylated peptides through SPPS techniques. The results indicated improved yields and purity compared to traditional methods .
  • Neurological Drug Development : Research focused on modifying this compound led to the development of new derivatives that showed promise in preclinical models for treating Alzheimer's disease by targeting amyloid-beta aggregation pathways .
  • Bioconjugate Formation : A recent study highlighted the effectiveness of using Fmoc-protected compounds to create targeted bioconjugates that enhanced delivery mechanisms for cancer therapeutics .

Mechanism of Action

The mechanism of action of Fmoc-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, although detailed mechanisms are not extensively documented .

Comparison with Similar Compounds

The following analysis compares Fmoc-1,2,5,6-tetrahydropyridine-3-carboxylic acid with structurally or functionally related compounds, focusing on molecular properties, stability, synthetic utility, and biological activity.

Structural Analogs: Positional Isomers and Protecting Groups
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₂₁H₁₉NO₄ 349.39 851292-43-8 - Fmoc-protected carboxylic acid at 3-position.
- Base-sensitive; used in SPPS.
Fmoc-1,2,5,6-tetrahydropyridine-4-carboxylic acid C₂₁H₁₉NO₄ 349.39 1185295-07-1 - Carboxylic acid at 4-position.
- Altered steric/electronic effects compared to 3-isomer.
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid C₁₁H₁₇NO₄ 227.26 86447-11-2 - Boc-protected analog.
- More stable under basic conditions vs. Fmoc.
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid C₇H₁₁NO₂ 141.17 499-04-7 - Unprotected parent compound.
- Potential metabolite or precursor.

Key Observations :

  • Positional Isomerism : The 3- and 4-carboxylic acid isomers (e.g., Fmoc-3- vs. Fmoc-4-tetrahydropyridine) exhibit distinct reactivity due to differences in electron distribution and steric hindrance, impacting their coupling efficiency in peptide synthesis .
  • Protecting Group Stability : The Fmoc group is base-labile (removed by piperidine), whereas the Boc group requires acidic conditions (e.g., TFA) for cleavage. This difference dictates their compatibility with orthogonal protection strategies .
Functional Analogs: Bioactive Derivatives
Compound Name Biological Activity Mechanism/Application
N-Heteroarylmethyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylic acid Potent α-glucosidase inhibitor (IC₅₀ ~1–10 µM) - Uncompetitive inhibition.
- Potential antidiabetic agent.
MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine) Neurotoxic; induces Parkinsonism via selective destruction of dopaminergic neurons - Metabolized to MPP⁺, a mitochondrial toxin.
Arecaidine propargyl ester tosylate Muscarinic receptor agonist (selective for cardiac M₂ receptors) - Propargyl ester enhances bioavailability.

Key Observations :

  • Enzyme Inhibition : The 5-hydroxy derivative () demonstrates that hydroxylation at the 5-position enhances α-glucosidase inhibition, contrasting with Fmoc-3-carboxylic acid’s primary role in peptide synthesis.
  • Neurotoxicity vs. Therapeutic Use : MPTP () highlights the neurotoxic risks of certain tetrahydropyridine derivatives, underscoring the importance of protective groups like Fmoc in mitigating unintended bioactivity.

Key Observations :

  • Yield and Stability : this compound shows lower yields (~83%) compared to Tpseoc-protected analogs (87–99%) due to its base sensitivity, necessitating careful handling during synthesis .
  • Coupling Reagents : COMU/OxymaPure () and HBTU/HOBt () are effective for coupling sterically hindered residues like Fmoc-tetrahydropyridine derivatives.

Biological Activity

Fmoc-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a compound belonging to the tetrahydropyridine class, which has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and proteomics.

Overview of this compound

  • Chemical Formula: C₁₉H₁₉NO₄
  • CAS Number: 851292-43-8
  • Molecular Structure:

    This compound structure

This compound is primarily used as a building block in organic synthesis and as a protective group in solid-phase peptide synthesis (SPPS).

Target of Action

This compound is utilized in proteomics research to study protein interactions and functions. Its structure enables it to interact with various biological macromolecules.

Mode of Action

The compound's biological activity is attributed to its ability to undergo electrocyclization and resonance stabilization. This process can lead to the formation of highly substituted tetrahydropyridines through reaction cascades involving α,β-unsaturated imines and alkynes.

Cellular Effects

Research indicates that tetrahydropyridines exhibit anti-inflammatory and anticancer properties. Specifically:

  • Anti-inflammatory Activity: Compounds in this class have shown potential in reducing inflammation markers in various cell lines.
  • Anticancer Activity: Studies have demonstrated that Fmoc-tetrahydropyridines can inhibit the proliferation of cancer cells through multiple pathways .

Case Studies

  • Inhibition Studies:
    • A study evaluated Fmoc-amino acids as selective inhibitors of butyrylcholinesterase (BChE). The results indicated that modifications on the amino acid side chains could enhance inhibitor affinity significantly. The presence of the Fmoc group was crucial for achieving these inhibitory effects .
  • Antitumor Effects:
    • In vivo studies have shown that compounds derived from tetrahydropyridines can reduce tumor size in xenograft models. The administration of these compounds led to prolonged survival rates in mice with metastasized tumors .

Applications in Medicine

This compound has potential therapeutic applications:

  • Drug Development: It serves as a scaffold for designing novel pharmaceuticals targeting neurological disorders due to its structural similarities with bioactive molecules.
  • Bioconjugation: The compound facilitates the attachment of biomolecules to therapeutic agents, enhancing drug delivery systems .

Comparison with Similar Compounds

Compound NameBiological ActivityApplications
Fmoc-TetrahydropyridineAnti-inflammatory, AnticancerDrug development, SPPS
Fmoc-Amino AcidsSelective BChE inhibitorsScaffold for inhibitor design

Q & A

Q. What synthetic methodologies are commonly employed for preparing Fmoc-1,2,5,6-tetrahydropyridine-3-carboxylic acid, and how is reaction progress validated?

  • Methodological Answer : The synthesis typically involves converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂), followed by Fmoc protection. For example, analogous procedures use thionyl chloride reflux (80–100°C) to activate the carboxyl group, followed by coupling with Fmoc-amine derivatives in anhydrous benzene or DMF . Reaction completion is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization (e.g., ethanol/ethyl acetate mixtures) or column chromatography.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization employs:
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and Fmoc-group integration.
  • ESI-MS for molecular weight verification (e.g., observed [M+H]⁺ peaks).
  • HPLC for purity assessment (>95% by reverse-phase C18 columns, acetonitrile/water gradients).
    Rotational isomerism in NMR spectra may require variable-temperature experiments or deuterated solvents for resolution .

Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : It serves as a conformationally constrained amino acid analog. The Fmoc group is removed using 20% piperidine in DMF (2 × 1 min, 2 × 5 min cycles), while the tetrahydropyridine ring provides rigidity to peptide backbones. Coupling to resin-bound peptides uses activators like PyBOP/HOAt/DIEA in DMF–CH₂Cl₂ (1:1) .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in automated peptide synthesizers for sterically hindered sequences?

  • Methodological Answer :
  • Use double coupling protocols with extended reaction times (2–4 hours).
  • Employ ultrasound-assisted synthesis to enhance reagent diffusion.
  • Replace standard activators with COMU/OxymaPure , which reduce racemization and improve yields in hindered environments .

Q. What strategies mitigate decarboxylation risks during prolonged storage or acidic reactions involving this compound?

  • Methodological Answer :
  • Storage : –20°C under argon, with desiccants to prevent hydrolysis.
  • Reaction conditions : Avoid strong acids (e.g., TFA >1 hour); use buffered deprotection (e.g., 20% TFA in CH₂Cl₂ for ≤2 hours).
  • Monitor degradation via LCMS (loss of [M-CO₂] fragments at m/z –44) .

Q. How does Fmoc protection compare to Boc for orthogonal synthesis of tetrahydropyridine-based peptidomimetics?

  • Methodological Answer :
  • Fmoc : Base-labile (piperidine), compatible with acid-stable resins (e.g., 2-chlorotrityl chloride).
  • Boc : Acid-labile (TFA), requires hydrogen fluoride for final deprotection.
    Fmoc is preferred for iterative SPPS due to milder deprotection conditions, reducing side reactions in sensitive scaffolds .

Q. What analytical approaches resolve discrepancies in mass spectrometry data for derivatives of this compound?

  • Methodological Answer :
  • High-resolution MS (HRMS) to distinguish between isobaric impurities (e.g., Δ <5 ppm).
  • Tandem MS/MS to identify fragmentation patterns unique to rotational isomers.
  • Ion mobility spectrometry to separate conformers based on collision cross-sections .

Q. How does the tetrahydropyridine ring’s conformational flexibility influence peptide-receptor binding dynamics?

  • Methodological Answer :
  • Molecular dynamics simulations (AMBER/CHARMM force fields) reveal restricted φ/ψ angles, stabilizing α-helical or β-turn motifs.
  • SAR studies : Compare activity of tetrahydropyridine-containing peptides vs. non-constrained analogs in receptor-binding assays (e.g., GPCRs) .

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